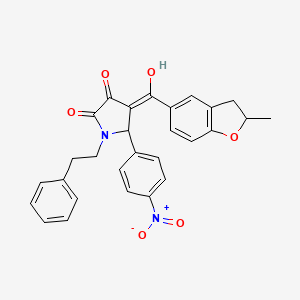![molecular formula C21H30N6O B11133944 N-(octahydro-2H-quinolizin-1-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B11133944.png)
N-(octahydro-2H-quinolizin-1-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-[2-(PROPAN-2-YL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinolizidine ring, a tetrazole ring, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-[2-(PROPAN-2-YL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZAMIDE typically involves multiple steps, including the formation of the quinolizidine ring, the tetrazole ring, and the benzamide linkage. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-[2-(PROPAN-2-YL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the rings, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizidine N-oxides, while substitution reactions can produce a variety of substituted benzamides and tetrazoles.
Scientific Research Applications
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-[2-(PROPAN-2-YL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-[2-(PROPAN-2-YL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-[2-(PROPAN-2-YL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZAMIDE shares structural similarities with other quinolizidine and tetrazole derivatives.
Other benzamide derivatives: These compounds may have similar pharmacological properties but differ in their specific activities and applications.
Uniqueness
The uniqueness of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-[2-(PROPAN-2-YL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H30N6O |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C21H30N6O/c1-15(2)27-24-20(23-25-27)16-8-10-17(11-9-16)21(28)22-14-18-6-5-13-26-12-4-3-7-19(18)26/h8-11,15,18-19H,3-7,12-14H2,1-2H3,(H,22,28) |
InChI Key |
STNZFIIMNWEGQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3CCCN4C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl{2-imino-1-[2-(4-methoxyphenyl)ethyl]-5-oxo(1,6-dihydropyridino[1,2-a]p yridino[2,3-d]pyrimidin-3-yl)}carboxamide](/img/structure/B11133861.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11133863.png)
![6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11133881.png)
![4-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11133886.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B11133897.png)
![1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11133901.png)
![1-(4-Methoxyphenyl)-6,7-dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133902.png)
![2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11133905.png)
![4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide](/img/structure/B11133912.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine](/img/structure/B11133927.png)
![N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B11133931.png)
![2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11133945.png)
![4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11133952.png)
